molecular formula C8H8Cl3NO3S B11967007 N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide CAS No. 75457-08-8

N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide

Cat. No.: B11967007
CAS No.: 75457-08-8
M. Wt: 304.6 g/mol
InChI Key: AHPIJNXCKMJSRX-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide: is a chemical compound with the molecular formula C8H8Cl3NO3S. It is known for its unique structure, which includes a trichloromethyl group attached to a hydroxyethyl group, further bonded to a benzenesulfonamide moiety. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with chloral hydrate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Oxidation: Formation of N-(2,2,2-trichloro-1-oxoethyl)benzenesulfonamide.

    Reduction: Formation of N-(2,2,2-trichloro-1-aminoethyl)benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trichloromethyl group into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzenesulfonamide moiety can interact with specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
  • N-(2,2,2-trichloro-1-hydroxyethyl)propionamide

Comparison:

  • N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
  • The benzenesulfonamide group enhances the compound’s ability to interact with biological targets, making it more versatile in medicinal chemistry applications.
  • Other similar compounds may lack the sulfonamide group, resulting in different reactivity and applications.

Properties

CAS No.

75457-08-8

Molecular Formula

C8H8Cl3NO3S

Molecular Weight

304.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C8H8Cl3NO3S/c9-8(10,11)7(13)12-16(14,15)6-4-2-1-3-5-6/h1-5,7,12-13H

InChI Key

AHPIJNXCKMJSRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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